Blood‑Sugar‑Lowering Potency in Fasted Sprague‑Dawley Rats: 5‑Methoxy‑4‑methylindole‑2‑carboxylic Acid vs. MICA
In fasted male Sprague‑Dawley rats (200–220 g), intraperitoneal administration of the sodium salt of 5‑methoxy‑4‑methylindole‑2‑carboxylic acid (the active form liberated from the methyl ester prodrug) produced a significant blood‑sugar reduction at a threshold dose of 10–20 mg/kg, corresponding to a relative action of approximately 2 when normalized to MICA (relative action = 1) [1]. This represents roughly a 2‑fold improvement in potency over the 5‑methoxy mono‑substituted reference [1].
| Evidence Dimension | Threshold dose for significant blood‑sugar lowering; relative action vs. MICA |
|---|---|
| Target Compound Data | 5‑Methoxy‑4‑methylindole‑2‑carboxylic acid: threshold dose 10–20 mg/kg i.p.; relative action ≈ 2 |
| Comparator Or Baseline | MICA (5‑methoxyindole‑2‑carboxylic acid): threshold dose 25 mg/kg i.p.; relative action = 1 |
| Quantified Difference | Approximately 2‑fold improvement in relative potency |
| Conditions | Fasted male Sprague‑Dawley rats, 200–220 g, i.p. administration as sodium salt |
Why This Matters
For laboratories evaluating indole‑2‑carboxylates as antidiabetic leads, this compound offers roughly double the potency of the historical benchmark MICA, enabling lower dosing or stronger signal in efficacy models.
- [1] U.S. Patent 4,060,626, Table 1 (Experiment A). View Source
